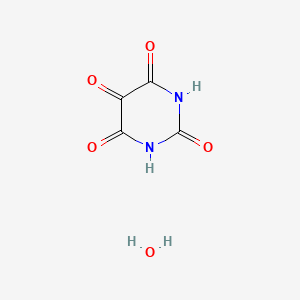

ピリミジン-2,4,5,6(1H,3H)-テトラオン一水和物

概要

説明

アロキサン、別名アロキサン水和物は、化学式 OC(N(H)CO)₂C(OH)₂ を持つ有機化合物です。ピリミジンの誘導体として分類され、最も古くから知られている有機化合物の1つです。 アロキサンはユストゥス・フォン・リービッヒとフリードリッヒ・ヴェーラーによって発見され、1818年にルイージ・ヴァレンティーノ・ブルニャテッリによって初めて合成されました 。 この化合物は淡黄色の固体として知られており、モル質量は 160.07 g/mol です .

2. 合成方法

アロキサンは、さまざまな方法で合成することができます。

尿酸の酸化: 初期の合成方法は、尿酸を硝酸で酸化する方法でした.

バルビツール酸の酸化: 別の方法は、バルビツール酸を三酸化クロムで酸化する方法です.

アロキサンの部分還元: 二量体誘導体であるアロキサンチンは、アロキサンを硫化水素で部分還元することにより合成することができます.

3. 化学反応の分析

アロキサンは、いくつかの種類の化学反応を起こします。

酸化: アロキサンは酸化されて、アロキサンチンなどさまざまな生成物を生成することができます.

還元: アロキサンを硫化水素で部分還元すると、アロキサンチンが生成されます.

縮合: アロキサンは縮合反応を起こすことができます。たとえば、アロキサンチンとアンモニアガスを反応させるとムレキシドが生成されます.

これらの反応で使用される一般的な試薬および条件には、酸化のための硝酸、還元のための硫化水素などがあります。 これらの反応から生成される主な生成物には、アロキサンチンとムレキシドがあります .

作用機序

科学的研究の応用

アロキサンは、科学研究においていくつかの応用があります。

糖尿病研究: アロキサンは、膵臓のβ細胞を選択的に壊死させることで、動物の糖尿病を誘発するために広く使用されています. これは、糖尿病の研究や潜在的な治療法の試験に役立つ貴重なツールです。

染料の製造: アロキサンは、かつて紫色の染料であるムレキシドの製造に使用されていました.

プロテアソーム阻害: アロキサンはプロテアソーム阻害剤として作用し、細胞過程への影響を研究するために研究で使用されています.

準備方法

Alloxan can be synthesized through various methods:

Oxidation of Uric Acid: The original method of preparation involved the oxidation of uric acid using nitric acid.

Oxidation of Barbituric Acid: Another method involves the oxidation of barbituric acid using chromium trioxide.

Partial Reduction of Alloxan: A dimeric derivative, alloxantin, can be prepared by the partial reduction of alloxan with hydrogen sulfide.

化学反応の分析

Alloxan undergoes several types of chemical reactions:

Oxidation: Alloxan can be oxidized to form various products, including alloxantin.

Reduction: Partial reduction of alloxan with hydrogen sulfide produces alloxantin.

Condensation: Alloxan can undergo condensation reactions, such as the formation of murexide from the reaction of alloxantin and gaseous ammonia.

Common reagents and conditions used in these reactions include nitric acid for oxidation and hydrogen sulfide for reduction. Major products formed from these reactions include alloxantin and murexide .

類似化合物との比較

アロキサンは、ストレプトゾトシンなどの他の糖尿病誘発剤としばしば比較されます。両方の化合物は実験動物の糖尿病を誘発するために使用されますが、作用機序は異なります。 ストレプトゾトシンは、低親和性グルコーストランスポーターGLUT2を介して膵臓のβ細胞に蓄積される、毒性のあるグルコース類似体であり、DNAアルキル化と細胞死を引き起こします 。 一方、アロキサンは活性酸素種を生成してβ細胞を破壊します .

アロキサンに似た化合物には、次のものがあります。

ストレプトゾトシン: 研究で使用される別の糖尿病誘発剤.

バルビツール酸: アロキサン合成における前駆体.

アロキサンチン: 部分還元によって生成されるアロキサンの二量体誘導体.

特性

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4.H2O/c7-1-2(8)5-4(10)6-3(1)9;/h(H2,5,6,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXMTJRUNLATRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074859 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Alloxan monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10526 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2244-11-3 | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6(1H,3H)-Pyrimidinetetrone, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。